N-(tert-Butoxycarbonyl)-2-ethylaniline
Overview
Description
N-(tert-Butoxycarbonyl)-2-ethylaniline is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected amines. These compounds are widely used in organic synthesis, particularly in the protection of amino groups to improve the selectivity of reactions and to prevent unwanted side reactions. The Boc group is known for its stability under a variety of reaction conditions and its ease of removal under mildly acidic conditions .
Synthesis Analysis
The synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline and related compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) or similar reagents. For instance, the synthesis of N-(tert-butoxycarbonyl)difluoroanilines was achieved by reacting the appropriate difluoroaniline derivatives with butyllithium followed by methyl chloroformate . Similarly, N-tert-butanesulfinyl imines, which are closely related to N-(tert-Butoxycarbonyl)-2-ethylaniline, are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of N-(tert-Butoxycarbonyl)-2-ethylaniline is characterized by the presence of the tert-butoxycarbonyl group attached to the nitrogen atom of the aniline. X-ray crystallographic studies of related N-tert-butoxy compounds have shown that the N-O bond is staggered with respect to the C-H bonds of the methoxy group, while in the case of the tert-butyl group, it eclipses a C-methyl bond . This information is crucial for understanding the steric effects and conformational preferences of the molecule.
Chemical Reactions Analysis
The Boc-protected amines, such as N-(tert-Butoxycarbonyl)-2-ethylaniline, are involved in various chemical reactions. For example, tert-butoxy-N,N,N',N'-tetramethylmethanediamine reacts with various NH- and CH-acidic compounds to form aminomethylene compounds, amidines, enamines, and other products . These reactions are indicative of the reactivity of Boc-protected amines and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(tert-Butoxycarbonyl)-2-ethylaniline are influenced by the tert-butoxycarbonyl group. This group is known to be sterically demanding, which can affect the solubility and reactivity of the compound. The Boc group also provides stability to the amine, protecting it from various reaction conditions. However, it can be removed under acidic conditions, which is a valuable property in multi-step synthetic procedures .
Scientific Research Applications
Polymer Materials Chemistry : N-(tert-Butoxycarbonyl)-2-ethylaniline, as a tert-butoxycarbonyl (BOC) group, is utilized in organic synthesis and polymer materials chemistry. The BOC group serves as a protection for functional groups. In a study by Jing, Suzuki, & Matsumoto (2019), the thermal decomposition behavior of polymers containing the BOC group was investigated, revealing that deprotection of the BOC group in polymer side chains occurs at around 200°C with the elimination of isobutene and carbon dioxide (Jing, Suzuki, & Matsumoto, 2019).
Synthesis of Natural Compounds : In the synthesis of natural compounds like (-)-goniomitine, Mizutani et al. (2011) demonstrated the use of N-(tert-Butoxycarbonyl)-2-ethylaniline in Stille coupling reactions, contributing to the synthesis of 2-vinylindole derivatives (Mizutani et al., 2011).
Amino Acid Synthesis : Khalil, Subasinghe, & Johnson (1996) developed an improved method for the N-tert-butoxycarbonyl protection of sterically hindered α,α-disubstituted amino acids, highlighting the role of N-(tert-Butoxycarbonyl)-2-ethylaniline in amino acid synthesis (Khalil, Subasinghe, & Johnson, 1996).
Polymer Synthesis : Gao, Sanda, & Masuda (2003) researched the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, where N-(tert-Butoxycarbonyl)-2-ethylaniline played a crucial role (Gao, Sanda, & Masuda, 2003).
Peptide Synthesis : Gaehde & Matsueda (1981) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid using N-(tert-Butoxycarbonyl)-2-ethylaniline, suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 1981).
Safety And Hazards
Future Directions
The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . The development of new strategies for deprotection of this complexant class is an area of ongoing research .
properties
IUPAC Name |
tert-butyl N-(2-ethylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APURGTAWCSZZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407770 | |
Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-2-ethylaniline | |
CAS RN |
110969-45-4 | |
Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(t-Butoxycarbonyl)-2-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.